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2H-1,4-Benzoxazin-2-one, 3-phenyl-

Cat. No.: B12011659
CAS No.: 27990-57-4
M. Wt: 223.23 g/mol
InChI Key: YYPMRNQIJSHAEE-UHFFFAOYSA-N
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Description

Significance of the 2H-1,4-Benzoxazin-2-one Scaffold in Heterocyclic Chemistry

The 2H-1,4-benzoxazin-2-one scaffold is a prominent member of the benzoxazine (B1645224) family, a class of bicyclic N,O-heterocyclic compounds. nih.gov This structural motif, characterized by a benzene (B151609) ring fused to an oxazine (B8389632) ring, is a privileged scaffold in medicinal chemistry and materials science. mdpi.comnih.gov Its importance stems from its presence in a wide array of natural products and synthetically developed molecules that exhibit a broad spectrum of biological activities. nih.govijsr.net

The versatility of the 2H-1,4-benzoxazin-3(4H)-one scaffold makes it a valuable building block for the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net Its derivatives have been investigated for a range of pharmacological applications, including as potential anti-inflammatory, antimicrobial, antifungal, and anticancer agents. researchgate.netnih.govontosight.aiontosight.ai For instance, certain derivatives have shown promise as inhibitors of enzymes like α-chymotrypsin. nih.gov The structural framework of 2H-1,4-benzoxazin-3(4H)-one also serves as a foundation for the development of new herbicides and agrochemicals. mdpi.comacs.org

The interest in this scaffold is further amplified by its utility in organic synthesis. Researchers have developed numerous synthetic methodologies to access and modify the 2H-1,4-benzoxazin-one core, including transition-metal-catalyzed reactions and microwave-assisted syntheses, highlighting its adaptability and importance in contemporary organic chemistry. nih.govresearchgate.netbenthamdirect.com

Historical Context of Benzoxazinone (B8607429) Chemistry and its Evolution in Research

The history of benzoxazinone chemistry dates back over a century, with early reports on the synthesis of related benzoxazin-4-one derivatives appearing in the early 1900s. nih.govmdpi.com The initial synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones was reported in 1902 by treating anthranilic acids with aroyl chlorides. mdpi.com Since then, the field has evolved significantly, with the development of numerous synthetic routes starting from readily available precursors like anthranilic acids, isatoic anhydrides, and 2-aminophenols. nih.govresearchgate.net

The discovery of naturally occurring benzoxazinoids in plants such as maize (Zea mays) and rye in the mid-20th century marked a pivotal moment in the evolution of this research area. tum.denih.govwur.nl These natural products, including DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), were found to play crucial roles in plant defense mechanisms against herbivores and pathogens. ijsr.nettum.de This discovery spurred further investigation into the biosynthesis and biological functions of benzoxazinoids, revealing their independent evolution in different plant lineages. nih.gov

In recent decades, research has expanded beyond natural products to the design and synthesis of a vast number of novel benzoxazinone derivatives. ijsr.netuomosul.edu.iq This has been driven by the quest for new therapeutic agents and functional materials. mdpi.comresearchgate.net The development of advanced synthetic techniques has enabled the creation of diverse libraries of benzoxazinone-containing compounds for biological screening, leading to the identification of molecules with promising activities. nih.govnih.gov

Structural Features and Nomenclature Considerations for 2H-1,4-Benzoxazin-2-one, 3-phenyl- and Related Derivatives

The compound 2H-1,4-Benzoxazin-2-one, 3-phenyl- possesses a core structure consisting of a benzene ring fused to a 1,4-oxazine ring, with a carbonyl group at the 2-position and a phenyl substituent at the 3-position. The "2H" designation in the IUPAC name indicates that the second position of the heterocyclic ring bears a hydrogen atom, which is replaced by the oxo group in this case. The systematic naming of benzoxazines can be complex due to the various possible isomeric forms based on the positions of the heteroatoms (nitrogen and oxygen) and the degree of saturation in the oxazine ring. researchgate.netnih.gov

Benzoxazinoids are broadly classified into benzoxazinones (containing a 1,4-benzoxazin-3-one backbone) and benzoxazolinones. wur.nl The compound of interest falls into the former class. The nomenclature often uses abbreviations for convenience, though these can sometimes be ambiguous without clear structural context. wur.nl

Below are tables detailing the nomenclature and key physical properties of the parent compound and a related isomer.

Table 1: Nomenclature of Benzoxazinone Compounds

Compound Name IUPAC Name Other Names
2H-1,4-Benzoxazin-3(4H)-one 2H-1,4-Benzoxazin-3(4H)-one -
2-phenyl-4H-3,1-benzoxazin-4-one 2-phenyl-4H-3,1-benzoxazin-4-one -

Table 2: Physicochemical Properties of Benzoxazinone Compounds

Property 2H-1,4-Benzoxazin-3(4H)-one 2-phenyl-4H-3,1-benzoxazin-4-one
Molecular Formula C₈H₇NO₂ sigmaaldrich.com C₁₄H₉NO₂ chemsynthesis.com
Molecular Weight 149.15 g/mol sigmaaldrich.com 223.231 g/mol chemsynthesis.com
Melting Point 173-175 °C sigmaaldrich.com 123-125 °C chemsynthesis.com
Boiling Point Not applicable 189-192 °C (at 8 mmHg) chemsynthesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B12011659 2H-1,4-Benzoxazin-2-one, 3-phenyl- CAS No. 27990-57-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27990-57-4

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

3-phenyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C14H9NO2/c16-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)17-14/h1-9H

InChI Key

YYPMRNQIJSHAEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2=O

Origin of Product

United States

Synthetic Methodologies for 2h 1,4 Benzoxazin 2 One, 3 Phenyl and Its Derivatives

Classical and Established Synthetic Approaches

Cyclization Reactions of 2-Aminophenols with Electrophilic Reagents

A cornerstone in the synthesis of the 2H-1,4-benzoxazin-2-one scaffold is the reaction of 2-aminophenols with suitable electrophilic partners. This method relies on the nucleophilicity of the amino and hydroxyl groups of the 2-aminophenol (B121084) to react with a two-carbon electrophilic synthon, leading to the formation of the heterocyclic ring.

A common approach involves the use of α-halocarbonyl compounds, such as phenacyl bromides. researchgate.net The reaction typically proceeds via an initial N-alkylation of the 2-aminophenol, followed by an intramolecular O-acylation to furnish the benzoxazinone (B8607429) ring. This method's versatility allows for the synthesis of a diverse range of 1,4-benzoxazines and related 1,4-benzothiazinones under catalyst-free conditions. researchgate.net

Another variant employs the reaction of 2-aminophenols with dibenzoylacetylene (B1330223), which leads to the formation of 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanones in good yields (78-90%). researchgate.net This reaction provides a straightforward, one-pot synthesis of these complex benzoxazine (B1645224) derivatives. researchgate.net

The following table summarizes representative examples of this synthetic strategy:

2-Aminophenol DerivativeElectrophilic ReagentProductYield (%)Reference
2-AminophenolPhenacyl bromides2-Aryl-2H-benzo[b] documentsdelivered.comorganic-chemistry.orgoxazines- researchgate.net
2-AminophenolsDibenzoylacetylene2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanones78-90 researchgate.net

One-Pot Condensation Reactions

One-pot multi-component reactions offer an efficient and atom-economical route to the 2H-1,4-benzoxazin-2-one core. A notable example is the Passerini-Smiles rearrangement, which can be followed by hydrogenation and in situ cyclization to afford the benzoxazinone scaffold. researchgate.net These reactions are advantageous due to their operational simplicity and the ability to generate molecular diversity from readily available starting materials. researchgate.net

For instance, the synthesis of 3,4-dihydro-2H-1,3-benzoxazines can be achieved through a one-pot Mannich reaction involving a phenol (B47542), an amine, and formaldehyde. researchgate.net While this specific example pertains to a related benzoxazine, the principle of one-pot condensations is a key strategy in the synthesis of this class of heterocycles. These reactions often face challenges such as the formation of byproducts, and their success is influenced by factors like reactant ratios, solvent, and temperature. researchgate.net

Reductive Cyclization Strategies of Nitro-Intermediates

Reductive cyclization of nitro-intermediates is a powerful and widely employed method for the synthesis of various nitrogen-containing heterocycles, including 2H-1,4-benzoxazin-3(4H)-ones. documentsdelivered.comresearchgate.netorgsyn.org This strategy typically involves two key steps: the synthesis of a nitro-precursor, often through O-alkylation of a 2-nitrophenol, followed by the reduction of the nitro group and subsequent intramolecular cyclization.

A common approach utilizes the reaction of 2-nitrophenols with α-haloesters, such as methyl 2-bromoalkanoates, to form 2-nitro ester intermediates. nih.gov These intermediates can then undergo reductive cyclization using various reducing agents. A particularly effective and "green" method employs iron powder in acetic acid (Fe/AcOH), which efficiently reduces the nitro group to an amine, triggering the spontaneous cyclization to the desired benzoxazinone. documentsdelivered.comresearchgate.net This system is compatible with a range of functional groups. researchgate.net

Another variation involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts, which also yields 2H-1,4-benzoxazin-3(4H)-ones in good to excellent yields when treated with Fe/acetic acid. documentsdelivered.comresearchgate.net Triethyl phosphite (B83602) has also been utilized as a reducing agent for the cyclization of nitro compounds, offering a general method for preparing various nitrogen heterocycles. orgsyn.org

The table below provides an overview of different reductive cyclization approaches:

Nitro-IntermediateReducing Agent/ConditionsProductYield (%)Reference
2-(2-Nitrophenoxy)acetonitrile adductsFe/acetic acid2H-1,4-Benzoxazin-3(4H)-onesGood to excellent documentsdelivered.comresearchgate.net
2-Nitro ester intermediatesCatalytic reductive cyclization2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones- nih.gov
o-NitrobenzalanilineTriethyl phosphite, 150°C2-PhenylindazoleGood orgsyn.org

Intramolecular N-Substitution Approaches

Intramolecular N-substitution represents another classical route for the construction of the 2H-1,4-benzoxazin-2-one ring system. This strategy relies on the formation of a C-N bond within a suitably functionalized precursor molecule.

One such approach involves the palladium-catalyzed cascade reaction of o-halophenols and 2-chloroacetamides. researchgate.net This process consists of an initial intermolecular O-alkylation followed by a spontaneous intramolecular amidation, leading to the formation of 2H-1,4-benzoxazin-3(4H)-ones in good to excellent yields. This method is particularly attractive for creating libraries of these compounds due to its efficiency and broad substrate scope. researchgate.net

Modern and Catalytic Synthetic Methodologies

Copper-Catalyzed Cyclization and Coupling Reactions

Copper-catalyzed reactions have emerged as a powerful and versatile tool for the synthesis of 2H-1,4-benzoxazin-2-ones and their derivatives. These methods often offer advantages in terms of efficiency, functional group tolerance, and milder reaction conditions compared to some classical approaches.

A significant advancement is the development of a ligand-free, copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols. organic-chemistry.orgresearchgate.netumanitoba.ca This one-pot synthesis provides a broad range of 2H-1,4-benzoxazin-3(4H)-ones and addresses issues such as the need for noble metals and ligands, as well as limitations in substrate scope often encountered in other synthetic routes. researchgate.netumanitoba.ca The reaction proceeds through a copper-catalyzed coupling of the o-halophenol and the 2-halo-amide, followed by an intramolecular cyclization. rsc.org This methodology allows for the convenient synthesis of benzoxazinones with diverse substituents at three different positions on the scaffold in good to excellent yields. researchgate.netrsc.org

Copper catalysis is also employed in tandem intramolecular C-N coupling/rearrangement processes to synthesize related 4H-3,1-benzoxazin-4-one derivatives, highlighting the utility of copper in constructing N-heterocycles. nih.gov Furthermore, copper catalysts have been used in the one-pot synthesis of 2H-1,4-benzoxazin-3(4H)-one analogs linked to a 1,2,3-triazole moiety via click reactions, demonstrating the compatibility of copper catalysis with other important chemical transformations. researchgate.net

The following table highlights key examples of copper-catalyzed syntheses:

ReactantsCatalyst/ConditionsProductYield (%)Reference
Substituted chloroacetamides and 2-halophenolsLigand-free CuI2H-1,4-Benzoxazin-3(4H)-onesGood to excellent researchgate.netorganic-chemistry.orgresearchgate.netumanitoba.carsc.org
o-halophenols and 2-halo-amidesCuI2H-1,4-Benzoxazin-3-(4H)-onesGood to excellent researchgate.netrsc.org
-CuCl (for click reaction)2H-1,4-benzoxazin-3(4H)-one analogs with 1,2,3-triazole- researchgate.net

Palladium-Catalyzed Synthetic Routes and Functionalization

Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of 2H-1,4-benzoxazin-2-one derivatives. These methods offer high efficiency, regioselectivity, and functional group tolerance.

A notable application of palladium catalysis is the intramolecular C–O bond formation to construct the benzoxazinone core. rsc.org For instance, the use of a Pd/tBu3P catalytic system facilitates the cyclization of appropriately substituted precursors to yield aryl- and alkyl-substituted benzoxazinones. rsc.org

Furthermore, palladium-catalyzed reactions are instrumental in the functionalization of the pre-formed 3-phenyl-2H-1,4-benzoxazin-2-one scaffold. A microwave-assisted, palladium-catalyzed sp² C–H halogenation has been demonstrated using N-halosuccinimides as inexpensive and readily available halogen sources. nih.gov This reaction utilizes the nitrogen atom of the heterocyclic ring as a directing group, leading to excellent regioselectivity at the ortho-position of the phenyl ring. nih.gov The reaction is rapid, often completing within minutes under microwave irradiation, and tolerates a wide range of functional groups. nih.gov

The resulting halogenated products serve as versatile intermediates for further diversification through subsequent cross-coupling reactions, highlighting the utility of this method in late-stage functionalization and drug discovery. nih.gov

Table 1: Palladium-Catalyzed Halogenation of 3-phenyl-2H-benzo[b] aurigeneservices.comoxazin-2-one nih.gov

EntryHalogenating AgentCatalystAdditiveSolventTemp (°C)TimeYield (%)
1NBSPd(OAc)₂ (5 mol%)PTSA (0.25 equiv)DCE100 (MW)15 min70
2NISPd(OAc)₂ (5 mol%)PTSA (0.25 equiv)DCE100 (MW)15 min-
3NCSPd(OAc)₂ (5 mol%)PTSA (0.25 equiv)DCE120 (MW)30 min75

NBS: N-Bromosuccinimide, NIS: N-Iodosuccinimide, NCS: N-Chlorosuccinimide, PTSA: p-Toluenesulfonic acid, DCE: 1,2-Dichloroethane, MW: Microwave irradiation. Data for NIS yield was not provided in the source.

Click Chemistry Approaches (e.g., 1,3-Dipolar Azide-Alkyne Cycloaddition)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust and efficient method for synthesizing complex molecules containing the 1,2,3-triazole moiety. researchgate.netwikipedia.orgnih.gov This strategy has been successfully applied to the synthesis of 2H-1,4-benzoxazin-2-one derivatives bearing a triazole substituent. nih.govnih.govnih.gov

The general approach involves the reaction of a 2H-1,4-benzoxazin-2-one precursor functionalized with either an azide (B81097) or an alkyne group with a corresponding alkyne or azide counterpart. nih.gov For example, 4-(prop-2-yn-1-yl)-2H- aurigeneservices.com-benzoxazin-3-one can be reacted with an allylic azide in a 1,3-dipolar cycloaddition to form a 1,2,3-triazole-linked product. nih.gov This reaction is highly regioselective, typically affording the 1,4-disubstituted triazole isomer. researchgate.netnih.gov

Table 2: Synthesis of Isoxazolinyl-1,2,3-triazolyl- aurigeneservices.com-benzoxazin-3-one Derivatives via Click Chemistry nih.gov

Reactant 1Reactant 2ProductYield (%)
4-(Prop-2-yn-1-yl)-2H- aurigeneservices.com-benzoxazin-3-oneAllyl azide4-((1-(Allyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b] aurigeneservices.comoxazin-3(4H)-oneGood
Product from previous stepOximeIsoxazolinyl-1,2,3-triazolyl- aurigeneservices.com-benzoxazin-3-one derivatives-

Yield for the second step was not explicitly provided in the source.

Organocatalytic and Asymmetric Synthesis Strategies

The development of organocatalytic and asymmetric methods for the synthesis of 2H-1,4-benzoxazin-2-one derivatives is of great interest for accessing enantiomerically pure compounds, which is crucial for pharmacological applications.

One approach involves the use of chiral phosphoric acids (CPAs) as catalysts. For instance, a CPA-catalyzed enantioselective desymmetrization of prochiral oxetanes has been developed for the synthesis of chiral 2H-1,4-benzoxazines in high yields and enantioselectivities. organic-chemistry.org While this example focuses on the dihydro- derivative, the principle can be extended to the synthesis of chiral benzoxazinones.

Another strategy employs chemoenzymatic methods. For example, the lipase-catalyzed acetylation of racemic 1-(2-nitrophenoxy)propan-2-ols, followed by further chemical transformations, can provide access to optically enriched 3-methyl-3,4-dihydro-2H-benzo[b] aurigeneservices.comoxazines. nih.gov This highlights the potential of combining enzymatic resolution with chemical synthesis to obtain enantiopure benzoxazinone precursors.

Furthermore, asymmetric hydrogenation reactions catalyzed by transition metal complexes in combination with chiral ligands or organocatalysts have been explored. A relay catalysis system involving iron and a chiral Brønsted acid has been successfully used for the asymmetric hydrogenation of benzoxazinones, affording chiral dihydrobenzoxazinones with high enantioselectivities. researchgate.net

Ring-Opening/Cyclization Domino Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like 2H-1,4-benzoxazin-2-ones.

A prominent example is the synthesis of 3-aryl-2H-benzo[b] aurigeneservices.comoxazin-2-ones from commercially available benzoxazoles and α-keto acids. This one-pot reaction, promoted by a simple base like DIPEA, proceeds through a proposed ring-opening of the benzoxazole (B165842) followed by cyclization with the α-keto acid. researchgate.net This method is scalable and tolerates a wide range of functional groups on both starting materials. researchgate.net

Another domino strategy involves the reaction of β-nitroacrylates with aminophenols. researchgate.net This process, which can be promoted by a solid-supported carbonate reagent, proceeds via a domino sequence to afford 2H-1,4-benzoxazin-2-one derivatives under environmentally friendly conditions. researchgate.net

Furthermore, the synthesis of nonracemic 3,4-dihydro-1,4-benzoxazine derivatives has been achieved through a stepwise, one-pot reaction involving the Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization. nih.govresearchgate.net This method provides excellent enantio- and diastereospecificity. nih.govresearchgate.net

Green Chemistry Principles in 2H-1,4-Benzoxazin-2-one Synthesis

The application of green chemistry principles to the synthesis of 2H-1,4-benzoxazin-2-ones aims to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has been widely adopted as a green chemistry tool for the synthesis of 2H-1,4-benzoxazin-2-ones and related heterocycles. nih.govnih.govtandfonline.comarkat-usa.org The primary advantages of MAOS are significantly reduced reaction times, often from hours to minutes, and improved product yields. nih.gov

For instance, the Smiles rearrangement to produce substituted benzo aurigeneservices.comoxazin-3-ones, which takes several hours under conventional heating, can be completed in a few minutes with moderate to excellent yields under microwave irradiation. Similarly, the palladium-catalyzed halogenation of 3-phenyl-2H-benzo[b] aurigeneservices.comoxazin-2-ones is much faster under microwave conditions compared to conventional heating. nih.gov

Microwave-assisted synthesis can also be performed under solvent-free conditions, further enhancing its green credentials by eliminating the need for potentially hazardous organic solvents. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis nih.gov

ReactionConventional HeatingMicrowave Irradiation
Smiles Rearrangement 2-10 hoursA few minutes
Pd-Catalyzed Bromination nih.gov1 hour (70% yield)15 minutes (70% yield)
Pd-Catalyzed Chlorination nih.gov8 hours (60% yield)30 minutes (75% yield)

Metal-Free Catalysis and Reaction Conditions

Developing metal-free synthetic routes is a key goal of green chemistry, as it avoids the use of potentially toxic and expensive heavy metal catalysts.

Several metal-free methods for the synthesis of 2H-1,4-benzoxazin-2-one derivatives have been reported. A notable example is the synthesis of 3-aryl-2H-benzo[b] aurigeneservices.comoxazin-2-ones from 3-chloro-1,4-benzoxazin-2-one and indoles via a catalyst-free SNAr reaction under microwave irradiation. nih.gov This method is simple, safe, and produces high-purity products in good yields. nih.gov

Another green approach involves the use of water as a solvent. A robust and metal-catalyst-free method has been developed for the synthesis of (3,4-dihydro-2H-benzo[b] aurigeneservices.comoxazin-2-yl)methanol derivatives by reacting 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature. aurigeneservices.com This protocol exhibits high regioselectivity and a broad substrate scope. aurigeneservices.com While this example leads to a dihydro- derivative, it showcases the potential of water-based, metal-free synthesis in this area.

Furthermore, reactions can be performed under catalyst-free conditions in water, such as the synthesis of benzoxazines from 2-aminophenols and activated alkynes, which proceeds with high regioselectivity and excellent yields. rsc.org

Photoredox Catalysis and Visible-Light Mediated Transformations

The application of visible-light photoredox catalysis represents a significant advancement in organic synthesis, allowing for the formation of reactive radical species under exceptionally mild conditions. nih.gov This approach has been successfully applied to the functionalization of the 1,4-benzoxazin-2-one scaffold, providing a green and efficient alternative to traditional methods that often require harsh conditions or expensive metal catalysts. mdpi.comsigmaaldrich.com

A notable development is the visible-light-induced Friedel-Crafts reaction for the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones. mdpi.com Researchers have developed a dual catalytic system employing an inexpensive organic photocatalyst, 9,10-phenanthrenedione, in conjunction with a Lewis acid, Zn(OTf)₂. mdpi.comresearchgate.net This system, activated by 5W white LEDs, utilizes aerial oxygen as the terminal oxidant to afford 3-aryl substituted products in good yields. mdpi.com This method is a more sustainable alternative to procedures that use expensive and precious metal catalysts like ruthenium. mdpi.com

The proposed mechanism for this transformation begins with the excitation of the 9,10-phenanthrenedione photocatalyst by visible light. The excited photocatalyst then facilitates a single-electron transfer (SET) process, leading to the formation of a radical cation from the 3,4-dihydro-1,4-benzoxazin-2-one. This reactive intermediate then engages in a Friedel-Crafts-type reaction with electron-rich arenes, such as indoles or pyrroles, to form a new carbon-carbon bond at the 3-position. mdpi.com The utility of this protocol has been demonstrated in the synthesis of the natural product cephalandole A. mdpi.com

Table 1: Visible-Light Photoredox Friedel-Crafts Alkylation of N-Ts-3,4-dihydro-1,4-benzoxazin-2-one (2a) with Indoles (1a)

Catalyst SystemLight SourceSolventReactantsYieldReference
9,10-phenanthrenedione (5 mol%), Zn(OTf)₂ (2.5 mol%)5W White LEDsCH₃CNIndole (B1671886) (0.1 mmol), Benzoxazinone 2a (0.15 mmol)83% mdpi.com
Ru(bpy)₂Cl₂Not specifiedNot specifiedIndole, Benzoxazinone23% mdpi.com

This table summarizes the superior yield obtained using an inexpensive organic photocatalyst system compared to a ruthenium-based catalyst for the synthesis of a 3-indolyl-1,4-benzoxazin-2-one derivative. mdpi.com

Solvent-Free Conditions and Reusable Catalytic Systems

The development of synthetic protocols that operate under solvent-free conditions and employ reusable catalysts is a cornerstone of green chemistry. These methods reduce waste, minimize environmental impact, and can lead to more cost-effective and simplified production processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving these goals. nih.gov A sustainable, catalyst-free, and microwave-assisted method has been developed for the direct Csp²–Csp² coupling of 3-chloro-1,4-benzoxazin-2-one derivatives with indoles. This approach allows for the synthesis of diverse 3-aryl-2H-benzo[b] mdpi.comresearchgate.netoxazin-2-ones, including the natural product cephalandole A, with high purity and in significant yields. The process is noted for its simplicity, safety, and metal-free nature, offering an environmentally benign alternative to traditional cross-coupling reactions that often rely on transition metal catalysts and harsh conditions. nih.gov

In addition to microwave irradiation, ultrasonication has been explored as an energy source to promote the synthesis of related benzoxazine structures under catalyst-free and solvent-free conditions. For instance, the reaction of phenacyl bromides with 2-aminophenol, assisted by ultrasound, provides a flexible route to a range of 1,4-benzoxazine derivatives. researchgate.net While not producing the target '2-one' structure, this methodology highlights the potential of sonochemistry in facilitating cyclization reactions without the need for catalysts or conventional solvents. researchgate.net

For other isomers, such as 2-aryl-4H-3,1-benzoxazin-4-ones, efficient solvent-free methodologies have been established using recyclable, eco-friendly catalysts like silica (B1680970) gel and mineral clay (bentonite). iau.ir These solid supports can act as dehydrating agents, facilitating the cyclization of N-acyl anthranilic acid derivatives upon melting, with short reaction times and good to excellent yields. iau.ir Similarly, recyclable Keggin-type heteropolyacids have been used as catalysts for the synthesis of 2-phenyl-3,1-(4H)-benzoxazin-4-one under solvent-free microwave conditions. researchgate.net The development of analogous reusable catalytic systems for the specific synthesis of 3-phenyl-2H-1,4-benzoxazin-2-one remains a target for future research.

Table 2: Comparison of Sustainable Synthetic Methods for Benzoxazinone Derivatives

MethodologyConditionsTarget Compound TypeKey AdvantagesReference
Microwave-Assisted SynthesisSolvent-free, Catalyst-free3-Aryl-2H-benzo[b] mdpi.comresearchgate.netoxazin-2-onesRapid, metal-free, high purity, environmentally friendly nih.gov
UltrasonicationCatalyst-free, THF or solvent-free2-Aryl-2H-benzo[b] mdpi.comresearchgate.netoxazinesMild conditions, operational simplicity researchgate.net
Solid-Support CatalysisSolvent-free, recyclable catalyst (silica gel, bentonite)2-Aryl-4H-3,1-benzoxazin-4-onesEco-friendly, reusable catalyst, short reaction time iau.ir

Optimization and Scalability of Synthetic Routes

The transition of a synthetic protocol from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction parameters and consideration of scalability. For the synthesis of 2H-1,4-benzoxazin-2-one derivatives, research has focused on improving yields, reducing reaction times, and developing processes suitable for continuous manufacturing.

Optimization studies are crucial for identifying the most efficient reaction conditions. For the microwave-assisted synthesis of 3-aryl-2H-benzo[b] mdpi.comresearchgate.netoxazin-2-ones, for example, parameters such as the choice of base, solvent, temperature, and reaction time are systematically varied to maximize product yield. nih.gov Such studies have shown that a particular combination, like using DIPEA as a base in DMF at 150 °C for 30 minutes under microwave irradiation, can provide optimal results for the coupling of 3-chloro-1,4-benzoxazin-2-one with indole. nih.govnih.gov

The scalability of synthetic methods is a key challenge. Merging photoredox catalysis with flow chemistry offers a promising solution. Flow reactors provide enhanced control over reaction parameters, improved heat and mass transfer, and a safer environment for handling reactive intermediates. nih.gov A photoredox-mediated dehydrogenative coupling reaction was successfully scaled to a 100 g level using an in-house flow reactor, demonstrating the industrial applicability of this technology for modifying complex molecules. nih.gov While this specific example was not for a benzoxazinone, the principle is directly applicable. The combination of photoredox catalysis with transition metal catalysis, often reoxidizing the metal catalyst under mild conditions, further enhances the scalability and applicability of these routes. acs.org

Table 3: Optimization of Reaction Conditions for Microwave-Assisted Synthesis of Cephalandole A (6a)

EntryBaseSolventTemperature (°C)Time (min)Yield (%)Reference
1Et₃NDMF1503065 nih.gov
2PyridineDMF1503053 nih.gov
3DIPEADMF1503094 nih.gov
4DIPEADMSO1503089 nih.gov
5DIPEAToluene (B28343)11030NR nih.gov
6DIPEADMF1003072 nih.gov

This table illustrates the systematic optimization of base, solvent, and temperature for the synthesis of Cephalandole A, a 3-indolyl substituted 2H-1,4-benzoxazin-2-one, via a microwave-assisted, catalyst-free coupling reaction. NR = No Reaction. Data sourced from nih.gov.

Chemical Reactivity and Mechanistic Investigations of 2h 1,4 Benzoxazin 2 One, 3 Phenyl

Fundamental Reactivity Patterns of the 2H-1,4-Benzoxazin-2-one Core

The reactivity of the 2H-1,4-benzoxazin-2-one core is diverse, allowing for a range of chemical modifications. These include oxidation, reduction, and substitution reactions, which enable the synthesis of a wide array of derivatives with varied electronic and steric properties.

Oxidation Reactions and Formation of Oxo Derivatives

The 2H-1,4-benzoxazin-2-one nucleus can undergo oxidation to introduce additional oxo functionalities, leading to the formation of 2,3-dioxo derivatives. researchgate.net These reactions are crucial for structural diversification. Common oxidizing agents like chromium trioxide in aqueous sulfuric acid (Jones oxidation) or Swern oxidation using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) can be employed to convert alcohol groups to carbonyls, although these are more general oxidation methods. The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives is often achieved through the annulation of a 1,4-benzoxazine ring to an arene scaffold. researchgate.net

For instance, the reaction of 2-aminophenols with dibenzoylacetylene (B1330223) can lead to the formation of 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanones, which are related to oxo derivatives. researchgate.net

Table 1: Examples of Oxidation Reactions

Starting Material Reagents Product Reference
3-Phenyl-2H-1,4-benzoxazine with alcohol groups Oxalyl chloride, DMSO, -60°C in methylene (B1212753) chloride Carbonyl derivatives
3-Phenyl-2H-1,4-benzoxazine with aliphatic side chains Chromium trioxide, aqueous sulfuric acid Oxidized side chains

Reduction Reactions to Altered Forms

Reduction of the 2H-1,4-benzoxazin-2-one core can yield various altered forms, most notably the corresponding 3,4-dihydro-2H-1,4-benzoxazine derivatives. A notable method involves the electrocatalytic transfer hydrogenation using phenanthridine (B189435) as a hydrogen shuttle, which reduces 3-phenyl-2H-1,4-benzoxazine to 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine under mild, aqueous conditions. This approach aligns with green chemistry principles by avoiding the use of traditional H2 gas and metal catalysts.

Another strategy involves the reduction of benzoxazoles using sodium borohydride (B1222165) in the presence of acetic acid to yield N-alkylated o-aminophenols, which can then be cyclized to form 3,4-dihydro-2H-1,4-benzoxazine derivatives. clockss.org

Table 2: Examples of Reduction Reactions

Starting Material Reagents/Method Product Reference
3-Phenyl-2H-1,4-benzoxazine Electrocatalytic transfer hydrogenation with phenanthridine 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine

Substitution Reactions and Functional Group Introduction

Substitution reactions are key to introducing a variety of functional groups onto the 2H-1,4-benzoxazin-2-one scaffold, thereby modifying its properties. Nucleophilic substitution reactions can introduce different functionalities into the benzoxazine (B1645224) ring. For example, N-substituted 3,4-dihydro-2H-1,4-benzoxazines can be obtained by reacting cyclized products with alkyl bromides. researchgate.net

Furthermore, N-iodosuccinimide can mediate the α-functionalization of the sp3 C-H bond of N-alkyl-N-aryl anthranilic acids, leading to 1,2-dihydro-benzoxazin-4-ones through an oxidative C-O bond formation. nih.govmdpi.com Another method involves a hypervalent iodine(III)-mediated cross-dehydrogenative coupling for direct C-O bond formation. nih.gov

Ring Transformations and Rearrangements

The 2H-1,4-benzoxazin-2-one ring system can undergo significant structural changes through ring expansion and contraction reactions, providing access to other important heterocyclic systems.

Ring Expansion Reactions to Benzoxazepines

Information specifically detailing the ring expansion of 2H-1,4-Benzoxazin-2-one, 3-phenyl- to benzoxazepines was not found in the provided search results. This remains an area for further investigation.

Ring Contraction Reactions (e.g., to Benzoxazoles)

The ring contraction of 1,2,4-benzoxadiazines to benzoxazoles upon heating has been reported. rsc.org This reaction proceeds through an electrocyclic ring opening to an o-benzoquinone imine, followed by recyclization to a diaziridine and subsequent extrusion of a nitrene fragment. rsc.org While this is not a direct contraction of a 2H-1,4-benzoxazin-2-one, it demonstrates a pathway from a related six-membered heterocyclic system to the five-membered benzoxazole (B165842) ring.

A more direct route involves the reaction of 2-aminophenols with potassium 2-nitrophenolate, which can lead to the formation of 2-phenylbenzoxazole (B188899) as a downstream product from 3-phenyl-2H-benzo[b] researchgate.netoxazine (B8389632). chemsrc.com Additionally, a yttrium triflate-catalyzed cascade reaction of benzoxazoles with propargylic alcohols can lead to the formation of 1,4-benzoxazine scaffolds through a ring-opening and regioselective ring-closure process, demonstrating the reversible nature of these ring systems. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
2H-1,4-Benzoxazin-2-one, 3-phenyl-
2,3-Dioxo-1,4-benzoxazine derivatives
Chromium trioxide
Oxalyl chloride
Dimethyl sulfoxide (DMSO)
2-Aminophenols
Dibenzoylacetylene
2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanone
3,4-Dihydro-2H-1,4-benzoxazine
Phenanthridine
3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine
Benzoxazoles
Sodium borohydride
Acetic acid
N-alkylated o-aminophenols
Alkyl bromides
N-Iodosuccinimide
N-alkyl-N-aryl anthranilic acids
1,2-Dihydro-benzoxazin-4-ones
1,2,4-Benzoxadiazines
o-Benzoquinone imine
Diaziridine
Nitrene
Potassium 2-nitrophenolate
2-Phenylbenzoxazole
Yttrium triflate

Smiles Rearrangements in Benzoxazine Formation

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been effectively utilized in the synthesis of 1,4-benzoxazinone frameworks. asianpubs.orgslideshare.netwikipedia.org This rearrangement typically involves a nucleophilic atom within a side chain attacking an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new heterocyclic ring.

In the context of 2H-1,4-benzoxazin-3(4H)-one synthesis, the Smiles rearrangement provides a facile route to these structures from readily available precursors. asianpubs.org The general strategy involves the O-alkylation of a phenol (B47542) with a haloacetamide derivative, followed by a base-mediated intramolecular cyclization via the Smiles rearrangement. asianpubs.org For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, preferably at the ortho or para positions to the eventual point of substitution. wikipedia.orgchemistry-reaction.com

A common pathway begins with the reaction of a primary amine and chloroacetyl chloride to form a 2-chloroacetamide. This intermediate then reacts with a 2-chlorophenol (B165306) in an O-alkylation step. The subsequent Smiles rearrangement, often promoted by a base like cesium carbonate in a solvent such as DMF, leads to the formation of the 2H-1,4-benzoxazin-3(4H)-one ring system. asianpubs.org The reaction has been shown to be effective even with sterically hindered amines, although this can lead to longer reaction times. asianpubs.org

The mechanism of the Smiles rearrangement proceeds through the deprotonation of the nucleophilic group (in this case, the amide nitrogen) by a base. This generates a nucleophile that attacks the aromatic ring at the carbon bearing the leaving group (the ipso position), forming a spirocyclic Meisenheimer-type intermediate. chemistry-reaction.com This intermediate then collapses, expelling the leaving group and yielding the rearranged product. chemistry-reaction.comyoutube.com

PrecursorsReaction ConditionsKey TransformationProductReference
Primary amine, Chloroacetyl chloride, 2-Chlorophenol1. Formation of 2-chloroacetamide. 2. O-alkylation with 2-chlorophenol. 3. Base-mediated (e.g., Cs2CO3 in DMF) rearrangement.Smiles Rearrangement2H-1,4-Benzoxazin-3(4H)-one asianpubs.org

Mechanistic Studies of Key Transformations

Cyclization Mechanisms in Benzoxazinone (B8607429) Formation

The formation of the 2H-1,4-benzoxazin-2-one ring is most commonly achieved through the intramolecular cyclization of an appropriate acyclic precursor. A primary method involves the reaction of 2-aminophenols with α-haloacyl halides. An alternative route starts with the reduction of 2-nitrophenols to 2-aminophenols, which are then reacted with α-haloacyl halides. asianpubs.org

Another significant cyclization approach is the intramolecular aldol-type condensation of N-(3-oxoalkenyl)phenylacetamides, which leads to the formation of 3-phenyl-2(1H)-pyridinones. arkat-usa.org While not directly forming a benzoxazinone, this reaction highlights the principles of intramolecular cyclization involving an amide group. The reaction is base-catalyzed, and its success depends on structural and electronic factors, as well as the reaction conditions. arkat-usa.org For instance, the cyclization of N-(3-oxoalkenyl)phenylacetamides can be achieved using potassium tert-butoxide in dry THF. arkat-usa.org

The synthesis of 1,4-benzoxazin-3-ones can also be accomplished through a copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols, a process that proceeds without the need for a ligand. organic-chemistry.org Additionally, microwave-assisted, base-mediated regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by intramolecular amidation, provides another efficient route to these heterocyclic systems. organic-chemistry.org

Hydrogenation Reaction Mechanisms (e.g., Frustrated Lewis Pairs Catalysis)

The hydrogenation of the C=N bond in 2H-1,4-benzoxazines is a key transformation for accessing the corresponding saturated dihydrobenzoxazines. While traditionally accomplished with transition metal catalysts, metal-free hydrogenation using Frustrated Lewis Pairs (FLPs) has emerged as a powerful alternative. acsgcipr.orgwikipedia.orgresearchgate.net An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orgnih.gov This "frustrated" state allows the pair to cooperatively activate small molecules like dihydrogen (H₂). wikipedia.orgacs.org

The mechanism of FLP-catalyzed hydrogenation involves the heterolytic cleavage of H₂. The Lewis acidic center (e.g., a borane) accepts a hydride (H⁻), while the Lewis basic center (e.g., a phosphine) accepts a proton (H⁺), forming a phosphonium-borate ion pair. wikipedia.org This activated hydrogen can then be transferred to a substrate.

In the context of 2,3-disubstituted 2H-1,4-benzoxazines, density functional theory (DFT) calculations have been employed to investigate the reaction mechanism. scite.ai Studies have shown that for substrates like 2,3-diphenyl-2H-1,4-benzoxazine, the interaction with B(C₆F₅)₃ in toluene (B28343) results in a mixture of Lewis acid-base adducts and FLPs. scite.ai However, for other substrates, the formation of a stable Lewis acid-base adduct can be more favorable, potentially inhibiting the hydrogenation by preventing the formation of the active FLP. scite.ai The steric hindrance of the substituents on the benzoxazine ring plays a major role in determining the stability of the adduct versus the FLP. scite.ai

Catalyst SystemSubstrateKey Mechanistic FeatureProductReference
Frustrated Lewis Pair (e.g., B(C₆F₅)₃ and a bulky phosphine)2,3-disubstituted 2H-1,4-benzoxazineHeterolytic cleavage of H₂ by the FLP, followed by transfer to the C=N bond.2,3-disubstituted 3,4-dihydro-2H-1,4-benzoxazine wikipedia.orgscite.ai

C-H Activation Mechanisms in Functionalization

Direct C-H activation has become a cornerstone of modern organic synthesis, allowing for the functionalization of otherwise inert C-H bonds. Palladium-catalyzed C-H functionalization has been successfully applied to various heterocyclic systems, including those related to the benzoxazinone core.

For instance, the synthesis of aryl-substituted quinones has been achieved via a Pd(II)-catalyzed C-H functionalization of benzoquinones with aryl acetamides. nih.gov This reaction often employs a directing group, such as 8-aminoquinoline, to guide the metal catalyst to a specific C-H bond. A plausible mechanism involves the coordination of the directing group to the palladium center, followed by cyclometalation to form a palladacycle. Subsequent reaction with the coupling partner leads to the formation of the new C-C bond and regeneration of the catalyst. rsc.org

While direct C-H activation on the 3-phenyl-2H-1,4-benzoxazin-2-one core is not extensively detailed in the provided search results, the principles established for related systems are applicable. The amide group within the benzoxazinone structure could potentially serve as an internal directing group, facilitating C-H functionalization at a specific position on the phenyl ring or the benzoxazine core through the formation of a kinetically favored palladacycle. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.com

The SₙAr mechanism typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form the resonance-stabilized carbanion intermediate, followed by the elimination of the leaving group to restore aromaticity. libretexts.orgmasterorganicchemistry.com This is distinct from Sₙ1 and Sₙ2 reactions. Aryl halides are generally unreactive towards Sₙ1 and Sₙ2 conditions due to the instability of the aryl cation and the steric hindrance preventing backside attack, respectively. wikipedia.orglibretexts.org

In the context of benzoxazinone chemistry, SₙAr reactions can be a viable method for functionalization, particularly if the aromatic part of the molecule is appropriately activated with electron-withdrawing substituents. The reaction is not limited to arenes and can occur readily with heteroarenes like pyridines, where the nitrogen atom can effectively delocalize the negative charge in the intermediate. wikipedia.orgnih.gov

Derivatization and Functionalization Strategies of the 2h 1,4 Benzoxazin 2 One, 3 Phenyl Core

Substituent Introduction on the Aromatic Rings

Transition metal-catalyzed C-H activation has emerged as a powerful and sustainable tool in synthetic chemistry, allowing for the direct functionalization of C-H bonds and minimizing the need for pre-functionalized substrates. nih.govyoutube.com This approach is particularly valuable for the regioselective introduction of halogen atoms, which can serve as handles for further modifications. nih.govrsc.org

A noteworthy development is the palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] nih.govmdpi.comoxazin-2-ones. nih.gov In this method, the nitrogen atom of the benzoxazinone (B8607429) ring acts as a directing group, guiding the halogenation to the ortho-position of the phenyl ring. nih.govresearchgate.net The use of inexpensive and readily available N-halosuccinimides (NXS) as halogenating agents, combined with microwave assistance, makes this a time- and cost-effective protocol. nih.gov This reaction demonstrates high functional group tolerance and can be performed on a gram scale. nih.govresearchgate.net

The general reaction conditions involve a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), an additive like p-toluenesulfonic acid (PTSA), and a suitable solvent. nih.gov For instance, bromination using N-bromosuccinimide (NBS) and iodination with N-iodosuccinimide (NIS) proceed efficiently under microwave irradiation. nih.gov Chlorination with N-chlorosuccinimide (NCS) has also been successfully achieved, albeit requiring slightly higher temperatures and reagent quantities. nih.gov

Table 1: Optimized Conditions for Regioselective Halogenation

Halogenating Agent Catalyst (mol%) Additive (equiv) Solvent Temperature (°C) Time (min) Yield (%)
NBS Pd(OAc)₂ (5) PTSA (0.25) DCE 100 (Microwave) 15 70
NIS Pd(OAc)₂ (5) PTSA (0.25) DCE 100 (Microwave) 15 Not specified
NCS Pd(OAc)₂ (5) PTSA (0.5) DCE 120 (Microwave) 30 75

Data sourced from a study on microwave-assisted regioselective halogenation. nih.gov

This directed C-H activation strategy offers a significant advantage over traditional halogenation methods by providing excellent regioselectivity and avoiding harsh reaction conditions. nih.gov The resulting halogenated benzoxazinones are valuable intermediates for late-stage functionalization and the synthesis of diverse derivatives. nih.govrsc.org

The introduction of alkyl, aryl, and heteroaryl groups onto the 3-phenyl-2H-1,4-benzoxazin-2-one core can significantly influence its biological activity. An aryl group is a functional group derived from an aromatic ring, with the simplest example being the phenyl group (C₆H₅). wikipedia.org

One effective method for introducing aryl groups is through cross-coupling reactions. For instance, a synthetic pathway to novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has been developed utilizing the Buchwald-Hartwig cross-coupling reaction. nih.gov This reaction couples various 1,4-benzoxazines with substituted bromobenzenes to introduce an aryl group at the nitrogen atom (position 4). nih.gov

Furthermore, the strategic placement of substituents on the existing phenyl ring or the benzofused ring can be achieved through various synthetic methodologies. While direct C-H arylation or alkylation of the 3-phenyl-2H-1,4-benzoxazin-2-one core itself is a developing area, the synthesis often starts from appropriately substituted precursors. For example, synthesizing the benzoxazinone from a substituted 2-aminophenol (B121084) or using a substituted phenylglyoxylic acid derivative would result in the desired substitution pattern.

The incorporation of heteroaryl moieties is also of significant interest. This can be achieved by employing heteroaryl-containing building blocks during the primary synthesis of the benzoxazinone ring or through post-synthetic modifications.

Functionalization at the Oxazine (B8389632) Ring Positions

Research has shown that the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones can be achieved through the cyclodehydration of N-substituted anthranilic acid derivatives. organic-chemistry.org While this refers to a different isomer of benzoxazinone, the principles of building substituted heterocyclic systems can be applied.

The nitrogen atom at the 4-position of the 2H-1,4-benzoxazin-2-one ring is a prime site for functionalization. N-substitution can be readily achieved through various alkylation and arylation reactions.

For example, N-alkylation can be performed to introduce various alkyl chains. A common strategy involves the deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide. This approach was utilized in the synthesis of N-substituted 1,2,3-triazolylmethyl indole (B1671886) derivatives, where N-alkylation of a carbazole (B46965) precursor was a key step. researchgate.net

As mentioned previously, N-arylation can be accomplished via Buchwald-Hartwig cross-coupling, allowing for the introduction of a wide range of substituted aryl groups. nih.gov This reaction typically employs a palladium catalyst and a suitable ligand. nih.gov

Furthermore, N-functionalization can lead to the formation of more complex structures. For instance, reaction with isocyanates can lead to the formation of N-substituted urea (B33335) derivatives. uomosul.edu.iq Aminolysis of related benzoxazinone systems with various amines can also lead to ring-opening and subsequent formation of N-substituted amides. raco.cat

The incorporation of other heterocyclic rings onto the 2H-1,4-benzoxazin-2-one scaffold is a powerful strategy to create hybrid molecules with potentially enhanced biological activities. The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing 1,2,3-triazoles. nih.govcibtech.org

This strategy has been successfully employed to synthesize novel bis-heterocycles containing a benzoxazinone core linked to a 1,2,3-triazole moiety. nih.govnih.gov The synthesis typically involves preparing an alkyne- or azide-functionalized benzoxazinone derivative, which is then reacted with a corresponding azide (B81097) or alkyne partner in the presence of a copper(I) catalyst. cibtech.org For example, an alkyne-functionalized benzoxazinone can be prepared and subsequently reacted with various azides to generate a library of triazole-containing compounds. cibtech.org

Table 2: Synthesis of 1,2,3-Triazole Derivatives

Reactant 1 Reactant 2 Catalyst System Product
Alkyne-functionalized benzoxazinone Azide CuSO₄·5H₂O, Sodium Ascorbate Benzoxazinone-triazole hybrid
Azide-functionalized benzoxazinone Alkyne CuSO₄·5H₂O, Sodium Ascorbate Benzoxazinone-triazole hybrid

This table represents a general synthetic scheme based on click chemistry principles. cibtech.org

Another important class of heterocycles that can be introduced are isoxazolines. These can be synthesized through 1,3-dipolar cycloaddition reactions of nitrile oxides with alkenes. mdpi.comnih.gov While direct fusion to the 3-phenyl-2H-1,4-benzoxazin-2-one core is complex, strategies involving the construction of the isoxazoline (B3343090) ring from a precursor already containing the benzoxazinone moiety, or vice versa, are plausible. For instance, a synthetic route to isoxazole-fused tricyclic quinazoline (B50416) alkaloids has been developed via intramolecular cycloaddition, demonstrating the feasibility of fusing heterocyclic rings. nih.gov The synthesis of fused isoxazoline/isoquinolinone hybrids has also been explored, which could potentially be adapted for benzoxazinone systems. mdpi.comnih.gov

Late-Stage Functionalization for Diverse Chemical Libraries

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late step in the synthetic sequence. This approach enables the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). For the 3-phenyl-2H-1,4-benzoxazin-2-one scaffold, LSF can be employed to introduce a variety of substituents onto either the benzoxazine (B1645224) core or the pendant phenyl ring.

While specific literature on the late-stage functionalization of 3-phenyl-2H-1,4-benzoxazin-2-one (CAS Number: 27990-57-4) is limited, general principles of C-H activation and cross-coupling reactions can be applied. Methodologies such as palladium-catalyzed C-H arylation, alkylation, or amination could potentially be used to functionalize the aromatic backbone of the benzoxazine ring system. These reactions would allow for the introduction of a wide range of chemical moieties, thereby expanding the chemical space around the core scaffold.

For instance, the introduction of a 1,2,3-triazole moiety to a related 2H-1,4-benzoxazin-3(4H)-one scaffold has been reported to confer anti-inflammatory properties. nih.gov This suggests that similar heterocyclic fragments could be appended to the 3-phenyl-2H-1,4-benzoxazin-2-one core via late-stage click chemistry or other coupling methods to generate novel compounds with potential biological activity.

Table 1: Potential Late-Stage Functionalization Reactions for 3-Phenyl-2H-1,4-Benzoxazin-2-one

Reaction TypePotential Reagents and ConditionsPotential Site of Functionalization
C-H ArylationAryl halides or boronic acids, Pd catalyst, ligand, baseBenzene (B151609) ring of the benzoxazine core, Phenyl ring at C3
C-H AlkylationAlkyl halides or trifluoroborates, photocatalyst or metal catalystBenzene ring of the benzoxazine core
C-H AminationAmines, copper or palladium catalyst, oxidantBenzene ring of the benzoxazine core
Click ChemistryAlkynes/Azides, Cu(I) catalystAppended to a pre-functionalized handle on the scaffold

This table represents potential applications of known chemical reactions to the specified scaffold and is for illustrative purposes.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosterism and scaffold hopping are key strategies in medicinal chemistry to optimize lead compounds by replacing a functional group or an entire core structure with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.

For the 3-phenyl-2H-1,4-benzoxazin-2-one scaffold, bioisosteric replacement could involve modification of the phenyl ring at the 3-position. For example, replacing the phenyl group with other aromatic or heteroaromatic rings could modulate the compound's properties. The sulfur analogue, 1,4-benzothiazinones, have been synthesized and evaluated as bioherbicides, demonstrating that heteroatom substitution within the core ring system is a viable strategy. mdpi.com

Scaffold hopping involves a more drastic change, replacing the entire benzoxazinone core with a structurally different scaffold that maintains the key pharmacophoric features. For instance, a study on benzoxazin-3-one (B8392483) derivatives as mineralocorticoid receptor antagonists utilized scaffold hopping to identify novel potent and selective compounds. acs.org While not directly involving the 3-phenyl-2-one isomer, this highlights the utility of the approach within the broader benzoxazinone class. The core could potentially be replaced by other heterocyclic systems such as quinazolinones or other bicyclic structures that can orient the key phenyl substituent in a similar spatial arrangement. nih.gov

Table 2: Potential Bioisosteric Replacements and Scaffold Hops for 3-Phenyl-2H-1,4-Benzoxazin-2-one

Original Moiety/ScaffoldPotential ReplacementRationale
3-Phenyl groupPyridyl, Thienyl, FurylModulate polarity, solubility, and metabolic stability
Benzene ring of benzoxazinePyridine, PyrimidineAlter electronic properties and potential for hydrogen bonding
2H-1,4-Benzoxazin-2-one coreQuinazolin-4(3H)-oneMaintain a bicyclic aromatic scaffold with a similar vector for the phenyl group
2H-1,4-Benzoxazin-2-one core1,4-Benzothiazin-2-oneIntroduce a sulfur atom to alter physicochemical properties and biological activity

This table presents hypothetical bioisosteric replacements and scaffold hops based on general medicinal chemistry principles and related literature.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Design

Correlation of Structural Modifications with Biological Target Interactions

Structural modifications of the 2H-1,4-benzoxazin-2-one, 3-phenyl- scaffold directly impact its interaction with biological targets, leading to modulation of enzyme and receptor binding affinities and influencing cellular pathways.

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been designed as potent inhibitors of various enzymes and modulators of receptor activity.

One notable example is the development of 4-phenyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives as dual inhibitors of PI3K/mTOR, key proteins in a signaling pathway crucial for cancer cell growth and survival. nih.gov Through structural optimization, a lead compound, 8d-1 , was identified as a pan-class I PI3K/mTOR inhibitor with a very low IC50 value of 0.63 nM against PI3Kα, demonstrating high potency. nih.gov Importantly, this compound showed no off-target interactions in a broad panel of protein kinase assays, indicating its specificity. nih.gov

In another study, a derivative of 2H-1,4-Benzoxazin-3(4H)-one was designed to non-competitively inhibit human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease, with a Ki value of 20.2 ± 0.9 μM. nih.gov Furthermore, other derivatives have been shown to act as potent dopamine (B1211576) D2 receptor antagonists with high activity in inhibiting serotonin (B10506) reuptake, suggesting their potential for treating depression. nih.gov

The following table highlights some derivatives and their targeted enzymes/receptors:

DerivativeTargetActivityReference
8d-1 (4-phenyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivative)PI3Kα/mTORIC50 = 0.63 nM (PI3Kα) nih.gov
7d (2H-1,4-Benzoxazin-3(4H)-one derivative)human Acetylcholinesterase (hAChE)Ki = 20.2 ± 0.9 μM (non-competitive inhibition) nih.gov
45c (2H-1,4-Benzoxazin-3(4H)-one derivative)Dopamine D2 receptorPotent antagonist nih.gov

Structural modifications to the 2H-1,4-benzoxazin-3(4H)-one scaffold can significantly modulate key cellular pathways, including those involved in inflammation and oxidative stress.

By incorporating a 1,2,3-triazole moiety, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives were synthesized and shown to possess anti-inflammatory properties. nih.govnih.gov These compounds, particularly e2 , e16 , and e20 , effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated microglial cells. nih.govnih.gov They also downregulated the expression of inflammatory enzymes iNOS and COX-2. nih.govnih.gov

Further investigation into the mechanism of action revealed that these derivatives significantly activate the Nrf2-HO-1 signaling pathway, a critical regulator of the cellular antioxidant response. nih.govnih.gov This activation leads to a reduction in reactive oxygen species (ROS) production, thereby mitigating inflammation. nih.govnih.gov Molecular docking studies suggest that these compounds may interact with Nrf2-related binding sites, preventing its degradation. nih.govnih.gov

In the context of cancer, derivatives of 2H-1,4-benzoxazin-3(4H)-one linked to a 1,2,3-triazole have been shown to induce DNA damage and autophagy in cancer cells. nih.gov These compounds were found to elevate ROS levels, which can contribute to apoptosis. nih.gov

The table below summarizes the modulation of cellular pathways by these derivatives:

Derivative ClassCellular Pathway/ProcessEffectReference
2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazolePro-inflammatory pathways (NO, IL-1β, IL-6, TNF-α, iNOS, COX-2)Downregulation nih.govnih.gov
2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazoleNrf2-HO-1 signaling pathwayActivation nih.govnih.gov
2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazoleReactive Oxygen Species (ROS)Reduction in inflammatory cells, Elevation in cancer cells nih.govnih.govnih.gov
2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazoleDNA Damage & AutophagyInduction in cancer cells nih.gov

Lead Compound Identification and Optimization

The process of lead compound identification and optimization is central to the development of new drugs based on the 2H-1,4-benzoxazin-2-one, 3-phenyl- scaffold. This involves synthesizing and screening a library of compounds to identify those with the most promising activity and then systematically modifying their structure to improve their therapeutic properties.

A prime example of this process is the discovery of 8d-1 , a potent and orally active PI3K/mTOR dual inhibitor. nih.gov The design and synthesis of a new class of molecules with the 4-phenyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one skeleton led to the identification of this lead compound. nih.gov Further studies demonstrated its favorable pharmacokinetic profile in mice, including an oral bioavailability of 24.1%, and significant efficacy in tumor xenograft models without notable toxicity. nih.gov This positions 8d-1 as a strong candidate for further development as an anti-cancer drug. nih.gov

Similarly, in the search for anti-inflammatory agents, compounds e2 , e16 , and e20 emerged as promising leads from a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole. nih.govnih.gov Their ability to effectively reduce inflammatory markers in microglial cells without significant cytotoxicity makes them valuable starting points for further optimization. nih.govnih.gov

The identification of 14f as a potent anticancer agent from a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines also represents a successful lead identification effort, warranting further in-depth studies and structural optimization. mdpi.com

The following table provides an overview of identified lead compounds and their potential therapeutic applications:

Lead CompoundScaffoldTherapeutic PotentialKey FindingsReference
8d-1 4-phenyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-oneAnticancerPotent PI3K/mTOR inhibitor, orally active, favorable pharmacokinetics nih.gov
e2, e16, e20 2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazoleAnti-inflammatoryReduce pro-inflammatory markers, activate Nrf2-HO-1 pathway nih.govnih.gov
14f 4-aryl-3,4-dihydro-2H-1,4-benzoxazineAnticancerPotent activity against multiple cancer cell lines mdpi.com

Prodrug Design Concepts for 2H-1,4-Benzoxazin-2-one, 3-phenyl-

Prodrug design is a strategic approach in medicinal chemistry to overcome undesirable properties of a pharmacologically active molecule. This involves the chemical modification of the active compound to form a new molecule (the prodrug) that is inactive but can be converted back to the active parent drug in vivo through enzymatic or chemical processes. For the compound 2H-1,4-Benzoxazin-2-one, 3-phenyl-, while specific prodrug strategies are not extensively documented in publicly available literature, several established concepts could be hypothetically applied to enhance its therapeutic potential. These strategies primarily focus on improving solubility, bioavailability, and site-specific drug delivery.

One common approach involves the introduction of polar functional groups to enhance aqueous solubility. nih.gov A poorly soluble drug can lead to low bioavailability and formulation challenges. By attaching a hydrophilic moiety, such as a phosphate, amino acid, or a short polyethylene (B3416737) glycol (PEG) chain, the resulting prodrug would exhibit increased water solubility. nih.gov This modification would be designed to be cleaved by enzymes like phosphatases or esterases in the body to release the active 3-phenyl-2H-1,4-benzoxazin-2-one.

Another key concept is the design of mutual prodrugs, where the parent drug is linked to another pharmacologically active agent. researchgate.net This approach can offer synergistic effects or mitigate the side effects of one or both drugs. For instance, if 2H-1,4-Benzoxazin-2-one, 3-phenyl- possesses anti-inflammatory properties, it could be conjugated with an antioxidant or another anti-inflammatory agent to potentially enhance its therapeutic efficacy and reduce toxicity. researchgate.net

Bioisosteric replacement is another critical strategy in drug design that can be considered a form of prodrug design, aiming to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. ufrj.br Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. u-tokyo.ac.jp In the context of 2H-1,4-Benzoxazin-2-one, 3-phenyl-, the phenyl group at the 3-position could be replaced by various bioisosteres to modulate its activity, selectivity, or metabolic stability. For example, replacing the phenyl ring with a thiophene (B33073) ring has been shown in some cases to improve oral bioavailability. nih.gov

Furthermore, prodrugs can be designed for targeted drug delivery. For example, by attaching a moiety that is recognized by specific transporters or enzymes present in a particular tissue or cell type, the drug can be selectively delivered to its site of action, thereby increasing its efficacy and reducing systemic side effects. rdd.edu.iq

The following table illustrates hypothetical prodrugs of 2H-1,4-Benzoxazin-2-one, 3-phenyl-, and the intended improvements in their physicochemical properties.

Parent Compound Prodrug Moiety Potential Prodrug Linkage Type Anticipated Improvement
2H-1,4-Benzoxazin-2-one, 3-phenyl-Phosphate3-Phenyl-2H-1,4-benzoxazin-2-one Phosphate EsterEsterIncreased aqueous solubility
2H-1,4-Benzoxazin-2-one, 3-phenyl-Glycine3-Phenyl-2H-1,4-benzoxazin-2-one GlycinateAmideEnhanced solubility and potential for active transport
2H-1,4-Benzoxazin-2-one, 3-phenyl-Polyethylene Glycol (PEG)PEGylated 3-Phenyl-2H-1,4-benzoxazin-2-oneEster or EtherIncreased half-life and solubility
2H-1,4-Benzoxazin-2-one, 3-phenyl-Thiophene (Bioisostere)3-(Thiophen-2-yl)-2H-1,4-benzoxazin-2-oneDirect ReplacementPotential for improved bioavailability

It is important to note that the successful design of a prodrug requires careful consideration of the linkage between the parent drug and the promoiety. The linkage must be stable enough to allow the prodrug to reach its target but also susceptible to cleavage to release the active drug in a timely manner. nih.gov

Computational and Theoretical Chemistry Studies of 2h 1,4 Benzoxazin 2 One, 3 Phenyl

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when it binds to a specific target, such as a protein or enzyme. This technique is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

Prediction of Binding Affinity to Specific Biological Targets

Molecular docking studies have been pivotal in identifying the potential of 3-phenyl-2H-1,4-benzoxazin-2-one and its analogs to interact with a diverse range of biological targets, thereby predicting their therapeutic applications. These studies generate a docking score, an estimate of the binding free energy, which helps in ranking potential drug candidates.

A significant area of investigation has been the antimicrobial potential of this scaffold. For instance, derivatives of 2H-benzo[b] google.comresearchgate.netoxazin-3(4H)-one have been docked against Staphylococcus aureus DNA gyrase, a key enzyme in bacterial DNA replication. ijpsjournal.com The docking scores, which represent the binding affinity, indicated that some derivatives have strong interactions with the enzyme, with one compound showing a docking score of -6.038, suggesting potent inhibitory activity. ijpsjournal.com Another study targeting E. coli DNA gyrase B also revealed strong binding affinities for benzoxazine (B1645224) derivatives, with one compound exhibiting a docking score of -6.585. ijpsjournal.com

In the field of cancer research , molecular docking has been employed to evaluate the binding of benzoxazinone (B8607429) derivatives to various cancer-related targets. One such target is caspase-3, an enzyme crucial for apoptosis (programmed cell death). wjarr.com Docking studies have shown that the carbonyl group of the benzoxazolone core is significant for forming hydrogen bonds with key residues in the caspase-3 active site. wjarr.com Furthermore, derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. Some 1,4-benzoxazine derivatives have shown promising COX-2 inhibition with IC50 values in the micromolar range (0.57–0.72 μM), comparable to the standard drug Celecoxib. rsc.org Molecular docking of these compounds into the COX-2 active site revealed binding modes similar to known inhibitors. nih.gov

The anti-inflammatory potential of this chemical family has also been explored through docking with COX-1 and COX-2 enzymes. rsc.org The selectivity of these compounds for COX-2 over COX-1 is a key factor in developing safer anti-inflammatory drugs. Docking studies have helped in understanding the structural basis for this selectivity. rsc.org

Additionally, derivatives of this scaffold have been investigated as antagonists of the retinoic acid receptor α (RARα) , a target for various diseases. google.comgoogle.com Docking studies have been instrumental in understanding how these compounds bind to the ligand-binding site of RARα. google.comgoogle.com

Finally, the potential of 5-Hydroxy-3-phenyl-2H-1,4-benzoxazin-2-one as a central nervous system depressant suggests its interaction with relevant receptors, making it a candidate for tranquilizing and sedative applications. nih.gov

Table 1: Predicted Binding Affinities and Biological Activities of 3-Phenyl-2H-1,4-benzoxazin-2-one Derivatives

Derivative/Scaffold Target Protein Predicted Binding Affinity/Activity Potential Therapeutic Area
2H-benzo[b] google.comresearchgate.netoxazin-3(4H)-one derivative Staphylococcus aureus DNA gyrase Docking Score: -6.038 ijpsjournal.com Antimicrobial
2H-benzo[b] google.comresearchgate.netoxazin-3(4H)-one derivative E. coli DNA gyrase B Docking Score: -6.585 ijpsjournal.com Antimicrobial
1,4-Benzoxazine derivatives Cyclooxygenase-2 (COX-2) IC50: 0.57–0.72 μM rsc.org Anti-inflammatory, Anticancer
3-Substituted-2(3H)-benzoxazolone derivatives Caspase-3 Favorable docking scores and hydrogen bonding with ARG207 wjarr.com Anticancer
2H-benzo[b] google.comresearchgate.netoxazine (B8389632) derivatives Retinoic Acid Receptor α (RARα) Antagonistic activity google.comgoogle.com Various
5-Hydroxy-3-phenyl-2H-1,4-benzoxazin-2-one Central Nervous System Receptors Tranquilizing and sedative activity nih.gov CNS Depressant

Ligand-Protein Interaction Analysis and Elucidation of Binding Modes

Beyond just predicting if a compound will bind, molecular docking reveals how it binds. This detailed analysis of ligand-protein interactions is crucial for understanding the mechanism of action and for rationally designing improved drug candidates.

In the context of RARα antagonism , docking studies of 2H-benzo[b] google.comresearchgate.netoxazine derivatives have shown extensive hydrophobic interactions with the hydrophobic residues of the binding site. google.com This suggests a stabilizing interaction with the open conformation of the α-helix H12, which is important for regulating the receptor's activity. google.com It was also predicted that the guanidinium (B1211019) group of some derivatives could form hydrogen bonds with the carbonyl backbone of Pro407 in α-helix H12 and the hydroxyl group of Thr233 in α-helix H3. google.com

For caspase-3 inhibition , docking studies of 3-substituted-2(3H)-benzoxazolone derivatives revealed that the carbonyl group of the benzoxazolone core plays a significant role in forming hydrogen bonds with the crucial amino acid residue ARG207 in the enzyme's active site. wjarr.com This interaction is believed to be key to their inhibitory activity. wjarr.com

In the case of antimicrobial activity , the binding mode of benzoxazine derivatives with E. coli DNA gyrase B has been elucidated, highlighting the key amino acid residues involved in the interaction. ijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding which structural features are essential for a desired biological effect.

For benzoxazinone derivatives, 2D and 3D-QSAR studies have been conducted to develop predictive models for various biological activities. For instance, a study on substituted benzoxazinones as antiplatelet agents used the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach to build a 3D-QSAR model. This model, which considered steric, electrostatic, and hydrophobic fields, showed a good correlation coefficient (r²) of 0.9435 and a cross-validated r² of 0.7663, indicating its predictive ability.

Another QSAR study focused on designing substituted benzoxazinones as HIV-1 reverse transcriptase inhibitors . google.com The developed 2D and 3D-QSAR models revealed that the number of hydrogen atoms and the presence of an amino group, as well as electrostatic, hydrophobic, and steric fields, significantly influence the inhibitory activity against the enzyme. google.com

Table 2: Statistical Results of a 3D-QSAR Model for Benzoxazinone Derivatives as Antiplatelet Agents

Parameter Value
Method kNN-MFA
Correlation Coefficient (r²) 0.9435
Cross-validated r² (pred_r²) 0.7663
Number of molecules in training set 23
Number of molecules in test set 5

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms over time. This provides a more realistic assessment of the stability of the predicted binding pose.

MD simulations have been used to validate the docking results of 2H-benzo[b] google.comresearchgate.netoxazine derivatives with the retinoic acid receptor α (RARα). google.comgoogle.com These simulations, performed in an explicit water environment, help to confirm the stability of the ligand within the binding site and refine the understanding of the key interactions that persist over time. google.com The protocol for these simulations often involves an NPT ensemble at a constant temperature and pressure to mimic physiological conditions. google.com

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stability

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. It is a powerful tool for calculating molecular properties and understanding reaction mechanisms.

In the context of 3-phenyl-2H-1,4-benzoxazin-2-one, DFT studies have been performed to elucidate reaction mechanisms, such as in the asymmetric transfer hydrogenation of this compound. researchgate.net These calculations provide insights into the energetics of the reaction pathway and the structures of transition states, which is crucial for understanding and optimizing chemical reactions.

In Silico Screening and Virtual Library Design for Drug Discovery

The knowledge gained from computational methods like molecular docking and QSAR can be leveraged for large-scale in silico screening of virtual compound libraries. This approach allows for the rapid evaluation of a vast number of potential drug candidates, prioritizing the most promising ones for synthesis and experimental testing.

The 3-phenyl-2H-1,4-benzoxazin-2-one scaffold has been used as a foundation for the design of virtual libraries of derivatives. By systematically introducing different chemical groups at various positions on the core structure, researchers can generate a diverse set of virtual compounds. These libraries can then be screened against specific biological targets. For example, the design of novel 1,4-benzoxazine derivatives with anti-inflammatory properties has been guided by such computational screening approaches, leading to the identification of potent COX-2 inhibitors. rsc.orgnih.gov This strategy significantly accelerates the initial stages of drug discovery by focusing experimental efforts on compounds with a higher probability of success.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

A thorough review of available scientific literature reveals a notable absence of dedicated computational studies on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the specific chemical compound 2H-1,4-Benzoxazin-2-one, 3-phenyl- .

While computational and theoretical chemistry are increasingly employed to predict the pharmacokinetic profiles of novel chemical entities, and numerous studies have been published on the ADME properties of various derivatives of the benzoxazinone scaffold, no specific in silico analysis or detailed research findings for 2H-1,4-Benzoxazin-2-one, 3-phenyl- could be identified. The existing research on related compounds focuses on different substitution patterns on the benzoxazinone core, and the findings from those studies cannot be directly extrapolated to the title compound due to the significant influence of molecular structure on ADME characteristics.

Therefore, at present, there is no published data from computational models regarding the predicted absorption, distribution, metabolism, or excretion of 2H-1,4-Benzoxazin-2-one, 3-phenyl- . Further research is required to computationally assess the drug-like properties and pharmacokinetic profile of this specific molecule.

Pharmacological Target Identification and Mechanistic Elucidation

Enzyme Inhibition Mechanisms

The benzoxazinone (B8607429) scaffold is a recurring motif in the design of enzyme inhibitors. Research has explored the potential of these compounds to modulate the activity of various enzymes involved in physiological and pathological processes.

Cyclooxygenase (COX) Enzymes

Factor Xa

The inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade, is a key strategy for the development of anticoagulant therapies. Research has identified benzoxazinone derivatives as potential Factor Xa inhibitors. A study focused on a derivative, 4-[5-[(2R,6S)-2,6-dimethyltetrahydro-1(2H)-pyridinyl]pentyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one, identified it as an inhibitor of FXa with an IC50 of 27 μM. acs.org Another series of benzoxazinone-based compounds were also designed and synthesized as Factor Xa inhibitors, demonstrating the potential of this chemical class to target this enzyme. nih.gov These findings suggest that the 3-phenyl-2H-1,4-benzoxazin-2-one scaffold could be a starting point for the design of novel Factor Xa inhibitors, although direct inhibitory data for the parent compound is not specified in the available literature.

Inhibitory Activity of a 2-phenyl-2H-1,4-benzoxazin-3(4H)-one Derivative against Factor Xa

CompoundIC50 (μM)
4-[5-[(2R,6S)-2,6-dimethyltetrahydro-1(2H)-pyridinyl]pentyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one27

Pancreatic α-Amylase and Intestinal α-Glucosidase

In the management of type 2 diabetes, the inhibition of pancreatic α-amylase and intestinal α-glucosidase is a validated therapeutic approach to control postprandial hyperglycemia. While there is extensive research on various heterocyclic compounds as inhibitors of these enzymes, specific studies detailing the inhibitory activity and mechanism of 3-phenyl-2H-1,4-benzoxazin-2-one against pancreatic α-amylase and intestinal α-glucosidase were not identified in the reviewed literature.

Human Acetylcholinesterase (hAChE)

Inhibition of human acetylcholinesterase (hAChE) is a primary therapeutic strategy for Alzheimer's disease. While direct studies on 3-phenyl-2H-1,4-benzoxazin-2-one are scarce, research on related benzothiazepine (B8601423) compounds, which share structural similarities, has shown non-competitive inhibition of AChE. nih.gov For these related compounds, molecular docking studies suggest that the benzothiazepine ring penetrates the aromatic gorge of the enzyme. nih.gov This allows for hydrophobic and pi-pi interactions with various subsites within the enzyme's active center. nih.gov The specific inhibitory mechanism and potential of 3-phenyl-2H-1,4-benzoxazin-2-one as a hAChE inhibitor require further investigation.

Nitric Oxide Synthases (NOS)

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule. The inducible isoform, iNOS, is often upregulated during inflammation. While direct inhibitory data for 3-phenyl-2H-1,4-benzoxazin-2-one against NOS isoforms is not available, studies on derivatives of the related 2H-1,4-benzoxazin-3(4H)-one scaffold have shown a reduction in the expression of iNOS in response to inflammatory stimuli. This suggests that the broader class of benzoxazinones may have the potential to modulate NO production, although the specific mechanism and potency of 3-phenyl-2H-1,4-benzoxazin-2-one remain to be determined.

Receptor Antagonism and Agonism

The ability of a compound to act as an antagonist or agonist at specific receptors is a cornerstone of its pharmacological profile. While comprehensive receptor screening data for 3-phenyl-2H-1,4-benzoxazin-2-one is not widely published, some information points towards its potential interaction with the retinoic acid receptor. However, detailed studies on its binding affinity, selectivity, and functional activity at this or other receptors are not available in the reviewed scientific literature.

Dopamine (B1211576) D2 Receptor

Research into the direct interaction of 3-phenyl-2H-1,4-benzoxazin-2-one with the dopamine D2 receptor is not extensively documented in publicly available literature. However, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has shown promise in this area. For instance, certain compounds possessing this scaffold have been identified as potent dopamine D2 receptor antagonists. This suggests that the benzoxazinone core may serve as a valuable pharmacophore for the development of novel D2 receptor ligands. Further investigation is required to determine if 3-phenyl-2H-1,4-benzoxazin-2-one itself shares this antagonistic activity.

Serotonin (B10506) 5-HT1A, 5-HT2A, 5-HT1A/B/D Receptors

Similar to the dopamine D2 receptor, direct evidence for the binding of 3-phenyl-2H-1,4-benzoxazin-2-one to serotonin receptors is sparse. Nevertheless, studies on structurally related compounds are noteworthy. For example, a compound featuring the 2H-1,4-benzoxazin-3(4H)-one scaffold has demonstrated significant activity at both the serotonin 5-HT1A and 5-HT2A receptors. This dual activity is a characteristic of interest for the development of treatments for complex neuropsychiatric disorders. The tranquilizing and sedative properties attributed to benzoxazinone compounds, including a derivative identified as 5-Hydroxy-3-phenyl-2H-1,4-benzoxazin-2-one, suggest a potential interaction with central nervous system receptors, which could include serotonin pathways. epdf.pubethernet.edu.et However, specific binding affinities and functional data for 3-phenyl-2H-1,4-benzoxazin-2-one at these or the 5-HT1A/B/D receptor subtypes remain to be elucidated through dedicated research.

Mineralocorticoid Receptor (MR)

Currently, there is no available scientific literature that has investigated or established an interaction between 3-phenyl-2H-1,4-benzoxazin-2-one and the mineralocorticoid receptor (MR).

Progesterone (B1679170) Receptor (PR)

There is no available scientific evidence to suggest that 3-phenyl-2H-1,4-benzoxazin-2-one interacts with the progesterone receptor (PR).

Peroxisome Proliferator-Activated Receptors (PPAR)

The scientific literature does not currently contain any studies on the activity of 3-phenyl-2H-1,4-benzoxazin-2-one at peroxisome proliferator-activated receptors (PPARs).

Renin Inhibition

There are no published studies to indicate that 3-phenyl-2H-1,4-benzoxazin-2-one possesses renin inhibitory activity.

Modulation of Specific Cellular Pathways

Due to the limited research on the specific pharmacological targets of 3-phenyl-2H-1,4-benzoxazin-2-one, there is a corresponding lack of information regarding its modulation of specific cellular pathways. Elucidating the primary molecular targets is a prerequisite for understanding the downstream cellular consequences of its action.

Nrf2-HO-1 Signaling Pathway Activation

Research into derivatives of the isomeric compound, 2H-1,4-benzoxazin-3(4H)-one, has demonstrated a significant capacity to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov This pathway is a critical cellular defense mechanism against oxidative stress.

Upon activation, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs), leading to the upregulation of various protective genes, including HO-1. The activation of this pathway by 2H-1,4-benzoxazin-3(4H)-one derivatives has been observed to reduce intracellular reactive oxygen species (ROS) production, thereby mitigating inflammation in microglial cells. nih.govnih.gov Molecular docking studies suggest that these derivatives may interact with Nrf2-related binding sites, preventing its degradation by Kelch-like ECH-associated protein 1 (Keap1), which is the primary negative regulator of Nrf2. nih.govnih.gov

Table 1: Effect of 2H-1,4-Benzoxazin-3(4H)-one Derivatives on Nrf2-HO-1 Pathway

Compound TypeCell LineEffectReference
2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole moietyBV-2 (microglia)Significant activation of Nrf2-HO-1 pathway, reduction of LPS-induced ROS. nih.govnih.gov

Inhibition of Pro-inflammatory Pathways

The 1,4-benzoxazine scaffold is associated with significant anti-inflammatory properties. nih.gov Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to effectively inhibit the production of key pro-inflammatory mediators. nih.govnih.gov In lipopolysaccharide (LPS)-induced inflammatory models using BV-2 microglial cells, these compounds significantly reduced the production of nitric oxide (NO). nih.gov Furthermore, they downregulated the protein levels of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Studies on other benzoxazinone derivatives have also reported mild to excellent anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug indomethacin. nih.gov Even the related compound 3-phenyl-2H-1,4-benzoxazine, which lacks the C2-ketone, is suggested to exert anti-inflammatory action through the inhibition of interleukin-1.

Table 2: Inhibition of Pro-inflammatory Markers by 1,4-Benzoxazinone Derivatives

Compound TypeModelInhibited MarkersKey FindingsReference
2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole moietyLPS-induced BV-2 cellsNO, iNOS, COX-2, IL-1β, IL-6, TNF-αSignificant reduction in pro-inflammatory cytokine and enzyme levels. nih.govnih.gov
1-(3-Phenyl-3,4-dihydro-2H-benzo[e] nih.govoxazin-6-yl)-ethanone derivativesCarrageenan-induced edemaEdemaInhibition of edema ranging from 25-83.3%. nih.gov
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govoxazin-4-oneCarrageenan-induced rat paw edemaEdema62.61% inhibition of edema.

Gene Expression Modulation

The pharmacological effects of 1,4-benzoxazinone derivatives are underpinned by their ability to modulate the expression of key genes involved in cellular processes like inflammation, oxidative stress, and cell growth. nih.gov In studies involving 2H-1,4-benzoxazin-3(4H)-one derivatives linked with a 1,2,3-triazole moiety, treatment of A549 lung cancer cells led to the activation of genes related to DNA damage and oxidative stress. nih.gov Concurrently, these derivatives significantly decreased the transcription levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in LPS-stimulated microglial cells. nih.govnih.gov This dual action on gene expression highlights the potential of this chemical scaffold to influence complex disease pathologies.

DNA Binding Interactions and Mechanisms

Certain derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been investigated for their interactions with DNA. nih.gov Molecular modeling studies of derivatives containing a 1-phenyl-1H-1,2,3-triazole substituent suggest a unique mechanism of action. nih.gov These molecules are composed of two intersecting rigid planar structures: the 2H-1,4-benzoxazin-3(4H)-one core and the 1-phenyl-1H-1,2,3-triazole group. nih.gov This specific configuration is hypothesized to allow the compounds to intercalate into the DNA of tumor cells, functioning akin to a pair of scissors. nih.gov This insertion is believed to induce DNA damage, ultimately leading to tumor cell death. nih.gov Experimental evidence supports this, as these derivatives were shown to cause significant, concentration-dependent DNA damage in A549 cells, confirmed by the staining of γ-H2AX, a marker for DNA double-strand breaks. nih.gov

Calcium Antagonistic and Calmodulin Antagonistic Activities

The broader class of 1,4-benzoxazines has been recognized for its potential as intracellular calcium antagonists. researchgate.net However, specific studies detailing the calcium antagonistic or calmodulin antagonistic activities of 2H-1,4-Benzoxazin-2-one, 3-phenyl- are not available in the reviewed literature. The potential for this specific compound to interact with calcium signaling pathways remains an area for future investigation.

Advanced Spectroscopic and Characterization Techniques for 2h 1,4 Benzoxazin 2 One, 3 Phenyl Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and DEPT-135, is a cornerstone for the characterization of 3-phenyl-2H-1,4-benzoxazin-2-one and its derivatives.

¹H NMR spectra provide information on the chemical environment of protons. For instance, in 2,3-diphenyl-3,4-dihydro-2H-benzo[e] researchgate.netresearchgate.netoxazine (B8389632), the protons of the Ar-CH₂-N group appear as a singlet at 4.31 ppm, while the O-CHAr-N proton resonates at 6.63 ppm. The aromatic protons are observed as a multiplet in the range of 6.80-7.51 ppm. mdpi.com In the case of 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanone, the ¹H NMR spectrum shows distinct singlets for the OH, vinylic, and NH protons at δ 3.77, 5.78, and 12.91 ppm, respectively. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In the ¹³C NMR spectrum of 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanone, 18 distinct resonances confirm the proposed structure. researchgate.net For other benzoxazine (B1645224) derivatives, characteristic signals for the Ar-CH₂-N, >C<, and -CH₃ carbons can be observed around 42.5, 41.3, and 31.3 ppm, respectively. mdpi.com The absence of O-CH₂-N signals in both ¹H and ¹³C NMR spectra can indicate the successful opening of the oxazine ring in certain reactions. mdpi.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a useful technique to differentiate between CH, CH₂, and CH₃ groups. It can show, for example, a downward signal for benzylic CH₂ carbons, aiding in the complete structural assignment. researchgate.net

Table 1: ¹H and ¹³C NMR Data for Selected 2H-1,4-Benzoxazin-2-one, 3-phenyl- Analogs

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2,3-diphenyl-3,4-dihydro-2H-benzo[e] researchgate.netresearchgate.netoxazine 4.31 (s, 2H, Ar-CH₂-N), 6.63 (s, 1H, O-CHAr-N), 6.80-7.51 (m, 14H, Ar-H)Not specified mdpi.com
2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanone 3.77 (s, 1H, OH), 5.78 (s, 1H, vinylic), 12.91 (s, 1H, NH), multiplet for aromatic protons18 distinct resonances researchgate.net
hBA-a (hydrolyzed BA-a) 9.22 (s, -OH), 5.73 (s, -NH), 4.03 (s, Ar-CH₂-N)42.5 (Ar-CH₂-N), 41.3 (>C<), 31.3 (-CH₃) mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for determining the molecular weight and elemental composition of 2H-1,4-benzoxazin-2-one analogs.

MS analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For example, the EI-MS of certain quinazolinone derivatives, which share structural similarities, show characteristic fragmentation patterns that help in structure confirmation. sapub.org For instance, a synthesized 2-[2-(5-iminopyrazolidin-1-yl)-2-oxoethyl thio]-3-phenylquinazolin-4(3H)one was confirmed by its mass spectrum. sapub.org

HRMS offers highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For example, the HRMS (ESI, TOF) data for 1-benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole, a related heterocyclic compound, showed a calculated [M+H]⁺ of 278.1562, with the found value being 278.1567, confirming its composition. rsc.org Predicted mass spectral data, such as that for 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, can also serve as a guide for identification. hmdb.ca

Table 2: Mass Spectrometry Data for Selected Compounds

CompoundIonization Methodm/z (Observed)m/z (Calculated)FormulaReference
1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole HRMS (ESI, TOF)278.1567 [M+H]⁺278.1562C₁₈H₂₀N₃ rsc.org
N′-(2-hydroxybenzylidene)-2-(4-oxo-3-phenyl-3, 4-dihydroquinazolin-2-ylthio) acetohydrazide MS430 (M⁺)Not specifiedC₂₃H₁₈N₄O₃S sapub.org
2-(3-Benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone (KR-66344) LC-ESI-MS-MS420.1 → 105.0Not specifiedNot specified nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e] researchgate.netresearchgate.netoxazine and its analogs reveals characteristic absorption bands.

Key vibrational frequencies include:

C=O stretching: For 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanone, a strong band appears at 1592 cm⁻¹. researchgate.net In quinazolinone derivatives, the C=O stretch of the quinazolinone ring is observed around 1678-1701 cm⁻¹, while the amide C=O stretch is seen at 1645-1655 cm⁻¹. sapub.org

N-H and O-H stretching: A broad band around 3100-3235 cm⁻¹ is indicative of NH and OH groups. researchgate.net

Aromatic C=C stretching: Skeletal vibrations of the aromatic ring typically appear in the 1500-1600 cm⁻¹ region. researchgate.net

Oxazine ring: A characteristic peak for the oxazine ring is often observed around 918-920 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Benzoxazine Analogs

Functional GroupWavenumber (cm⁻¹)Compound ExampleReference
OH, NH3235, 31002-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanone researchgate.net
C=O (quinazolinone)1678N′-(2-hydroxybenzylidene)-2-(4-oxo-3-phenyl-3, 4-dihydroquinazolin-2-ylthio) acetohydrazide sapub.org
C=O (amide)1655N′-(2-hydroxybenzylidene)-2-(4-oxo-3-phenyl-3, 4-dihydroquinazolin-2-ylthio) acetohydrazide sapub.org
Aromatic C=C~1600, 1585, 1500, 14503-phenyl-3,4-dihydro-2H-benzo[e] researchgate.netresearchgate.netoxazine researchgate.net
Oxazine Ring918-920General benzoxazines researchgate.net

X-ray Crystallography for Absolute Configuration and Stereochemical Elucidation

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including absolute configuration and stereochemistry. For a novel benzoxazine monomer, 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] researchgate.netresearchgate.netoxazine, X-ray analysis revealed that the oxazine ring adopts a half-chair conformation. nstda.or.th Similarly, the structure of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide was definitively elucidated by single-crystal X-ray diffraction, showing a nearly planar thiadiazole moiety. mdpi.com This technique is crucial for understanding intermolecular interactions within the crystal lattice, such as C–H···N, C–H···O, and C–H···π interactions. nstda.or.th

UV-Visible Spectroscopy for Interaction Studies

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule and its interactions with other species, such as plasma proteins. The interaction of a substance with proteins like human serum albumin (HSA) can be monitored by changes in the protein's UV-Vis spectrum. nih.gov For example, an increase in the absorption intensity of bovine serum albumin (BSA) upon the addition of a compound can indicate the formation of a complex. mdpi.com The absorption spectra of benzoxazine derivatives in different solvents can also provide insights into their photophysical properties, with absorption maxima varying depending on the polarity of the solvent. nstda.or.th

Q & A

What synthetic methodologies are most effective for preparing 3-phenyl-2H-1,4-benzoxazin-2-one derivatives? (Basic)

The synthesis of 3-phenyl-2H-1,4-benzoxazin-2-one derivatives often employs domino processes, one-pot reactions, and heterogeneous catalytic conditions. For example:

  • Domino Process : A heterogeneous catalyst (e.g., carbonate on polymer) facilitates the reaction between β-nitroacrylates and aminophenols under eco-friendly conditions, yielding high-purity products .
  • One-Pot Synthesis : Methods using boronic acid and glyoxal in methanol at room temperature achieve moderate yields (e.g., 24-hour reaction time) .
  • Palladium-Catalyzed Hydrogenation : Reduction of 2-nitrophenoxyphenylethanone derivatives with Pd/C in methanol produces 1,4-benzoxazine scaffolds efficiently .

How can researchers confirm the structural integrity and purity of synthesized 3-phenyl-2H-1,4-benzoxazin-2-one compounds? (Basic)

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm ring closure (e.g., δ 5.60 ppm for H2 in crystallized derivatives) .
  • GC/MS : Molecular ion peaks (e.g., m/z 219 for 4-acetyl derivatives) and fragmentation patterns validate molecular weight and functional groups .
  • X-ray Crystallography : Resolves hydrogen bonding (e.g., O–H⋯O interactions stabilizing crystal packing) and molecular geometry .

What structural features of 3-phenyl-2H-1,4-benzoxazin-2-one derivatives enhance antimycobacterial activity? (Advanced)

Structure-activity relationship (SAR) studies reveal:

  • C2 Substituents : Aromatic, bulky groups (e.g., heterocyclic substitutions) improve activity (MIC = 2–4 μg/mL against Mycobacterium tuberculosis), while ester side chains reduce efficacy .
  • Bioisosterism Challenges : Benzoxazin-3-one derivatives (MIC = 64 μg/mL) contradict bioisosteric principles, highlighting the irreplaceable role of the 2-one core .
  • INH Hybrids : Oxoacetamide-INH derivatives show superior activity (MIC = 0.125 μg/mL), surpassing isoniazid (INH) in micromolar potency .

How should researchers address contradictions in biological activity data for benzoxazinone derivatives? (Advanced)

Discrepancies (e.g., benzoxazin-3-ones underperforming despite structural similarity) require:

  • Target Specificity Assays : Confirm whether activity loss stems from poor MenB enzyme binding (specific to mycobacterial cells) .
  • Crystallographic Analysis : Compare hydrogen-bonding networks (e.g., C2=O vs. C3=O positioning) to assess target compatibility .
  • Resistance Profiling : Test derivatives against INH-resistant Mtb strains to rule off-target effects .

What role do hydrogen-bonding interactions play in the crystallographic stability of benzoxazinone derivatives? (Advanced)

Crystal structures (e.g., 4-(2-nitrobenzyl)-3-phenyl derivatives) are stabilized by:

  • Intramolecular O–H⋯O Bonds : Between hydroxyl and nitro groups (distance ≈ 2.7 Å) .
  • Intermolecular C–H⋯O Interactions : Link molecules into layers parallel to the (001) plane .
  • O–H⋯π Interactions : Further reinforce packing cohesion, critical for maintaining structural integrity during biological assays .

How can in silico methods optimize the pharmacokinetic profile of benzoxazinone-based therapeutics? (Advanced)

Computational ADME predictions for lead compounds suggest:

  • Oral Bioavailability : LogP values <5 and topological polar surface area (TPSA) <140 Ų align with Lipinski’s rules .
  • Metabolic Stability : Cytochrome P450 docking simulations predict low hepatotoxicity for oxoacetamide-INH hybrids .
  • Blood-Brain Barrier Penetration : Hydrophobic substituents (e.g., 4-fluorophenyl) enhance CNS targeting in neuroprotective analogs .

What green chemistry approaches are viable for scaling benzoxazinone synthesis? (Basic)

  • Heterogeneous Catalysis : Reusable polymer-supported reagents reduce waste in domino reactions .
  • Solvent-Free Conditions : Microwave-assisted syntheses minimize solvent use while maintaining yields (~85%) .
  • Electrochemical Methods : Direct rearrangement of 3-hydroxyoxindoles avoids toxic reagents (e.g., N-chlorosuccinimide) .

Why do certain 3-phenyl-2H-1,4-benzoxazin-2-one derivatives exhibit activity against drug-resistant Mtb strains? (Advanced)

  • Novel Mechanism : Derivatives targeting MenB (a component of bacterial vitamin K2 biosynthesis) bypass INH’s katG-dependent activation .
  • Synergistic Effects : Hybrid molecules (e.g., oxoacetamide-INH) inhibit multiple enzymatic pathways, reducing resistance development .

How do electrochemical methods compare to traditional synthesis in producing benzoxazinone scaffolds? (Advanced)

Electrochemical rearrangement offers:

  • Higher Atom Economy : Direct conversion of 3-hydroxyoxindoles avoids multi-step protection/deprotection .
  • Milder Conditions : Room-temperature reactions in aqueous media reduce energy consumption .
  • Scalability : Continuous flow setups achieve gram-scale production with >90% purity .

What experimental strategies validate the environmental safety of benzoxazinone synthesis byproducts? (Advanced)

  • LC-MS Profiling : Identify and quantify residual intermediates (e.g., nitrobenzylamines) in reaction mixtures .
  • Ecotoxicology Assays : Test byproducts on Daphnia magna or algal models to assess aquatic toxicity .
  • Life Cycle Analysis (LCA) : Compare carbon footprints of domino processes vs. traditional methods .

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